molecular formula C11H13NO7 B600901 Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester CAS No. 253265-98-4

Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester

Cat. No. B600901
M. Wt: 271.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[[[(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl]oxy]carbonyl]oxy]-2,5-pyrrolidinedione is an impurity of TMC114, a bis-THF-derived compound that acts as an HIV-aspartyl protease inhibitor.

Scientific Research Applications

Alkaline Hydrolysis

Research by Feinstein, Gore, and Reed (1969) explored the alkaline hydrolysis of carboxylic acid methyl esters, which could potentially relate to the hydrolysis of similar compounds like the one . They found that the hydrolysis rates of these esters in '70% dioxan' solution varied depending on the molecular structure, such as the presence of benzo-substitution, which could affect the hydrolysis of complex esters like the one you're interested in (Feinstein, Gore, & Reed, 1969).

Synthesis and Reactions of Furo[3,2-c]pyridinium Compounds

Bencková and Krutošíková (1999) studied the synthesis and reactions of furo[3,2-c]pyridinium compounds, which share structural similarities with the compound . They developed new methods for synthesizing these compounds and investigated their potential applications, including reactions with different esters (Bencková & Krutošíková, 1999).

Synthesis of Disubstituted Furo[2,3-b]pyridines

Beutner, Kuethe, and Yasuda (2009) focused on synthesizing 2,3-disubstituted furo[2,3-b]pyridines. Their work demonstrated a method to prepare these compounds with various groups at specific positions, which could be relevant for the synthesis and modification of the compound you're interested in (Beutner, Kuethe, & Yasuda, 2009).

Three-Component Synthesis Reactions

Lisovenko, Dryahlov, and Dmitriev (2016) conducted research on three-component synthesis reactions involving furo[3,2-c]pyridine derivatives. They explored methods to create complex molecules that could have applications in various fields, including materials science and pharmaceuticals (Lisovenko, Dryahlov, & Dmitriev, 2016).

Antimicrobial Activity of Furan Derivatives

Kalyaev et al. (2022) studied the antimicrobial activity of 3-aryl-3-(furan-2-yl)propenoic acid derivatives. Their research provides insights into the potential biomedical applications of furan derivatives, which may extend to the compound you are interested in (Kalyaev et al., 2022).

Cardiotonic Activity of Pyridinecarboxylic Acids

Mosti et al. (1992) investigated the synthesis and cardiotonic activity of various pyridinecarboxylic acids and their esters. This research could be relevant for understanding the biological activity of structurally similar compounds (Mosti et al., 1992).

Polymerization of Furan-based Compounds

Wilsens et al. (2015) described the synthesis of renewable cross-linked poly(ester amide)s using furan-based compounds. Their study highlights the potential of furan derivatives in developing sustainable materials (Wilsens et al., 2015).

properties

IUPAC Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFNCYVHQSHFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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